molecular formula C6H11NO4 B1346887 L-Glutamic acid 5-methyl ester CAS No. 25086-16-2

L-Glutamic acid 5-methyl ester

Cat. No. B1346887
CAS RN: 25086-16-2
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-BYPYZUCNSA-N
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Description

L-Glutamic acid 5-methyl ester is a derivative of L-Glutamic acid . It is a non-proteinogenic L-alpha-amino acid and is a protected form of L-Glutamic acid . It is an important raw material for synthesizing various amino acids and amino acid medicines .


Synthesis Analysis

The synthesis of L-Glutamic acid 5-methyl ester involves the esterification of glutamic acid in a methanol solvent in the presence of H2SO4 as a catalyst . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 and methanol is recovered for reuse . This synthetic method has the advantages of a simple process, low production cost, low environmental pollution, and high industrial practicability .


Molecular Structure Analysis

The molecular formula of L-Glutamic acid 5-methyl ester is C6H11NO4 . The average mass is 161.156 Da and the monoisotopic mass is 161.068802 Da .


Chemical Reactions Analysis

L-Glutamic acid 5-methyl ester is prepared through the esterification of glutamic acid in a methanol solvent . The reaction occurs in the presence of H2SO4 as a catalyst under certain conditions . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 .


Physical And Chemical Properties Analysis

L-Glutamic acid 5-methyl ester is a white amorphous powder . It has a melting point of 182 °C (dec.) (lit.) . It is soluble in water and in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Protein Modification in Chemotaxis

L-Glutamic acid 5-methyl ester has been identified as a component in the protein modification processes of bacteria like Escherichia coli and Bacillus subtilis, particularly in their chemotactic responses. Studies demonstrate its formation through methylation of glutamic acid residues in methyl-accepting chemotaxis proteins (Kleene, Toews, & Adler, 1977); (Ahlgren & Ordal, 1983).

2. Synthesis of Amino Acids and Peptides

Research has also involved the use of L-glutamic acid 5-methyl ester in the synthesis of other amino acids and peptides. For example, it has been used in the synthesis of L-glutamine and in the creation of poly-γ-glutamic acid methyl ester, a polymer with potential biomedical applications (Maschler & Lichtenstein, 1962); (Sanda, Fujiyama, & Endo, 2001).

3. Neurological Research

L-Glutamic acid 5-methyl ester has been used in neurological research, particularly in studying neurotransmitter systems. Its esters have been observed to affect neuromuscular transmission in insects, suggesting its influence on glutamate receptors (Yamamoto & Washio, 1979).

4. Energy Storage Technologies

In the field of energy storage, L-glutamic acid has been explored as an additive for the positive electrolyte in all-vanadium redox flow batteries. Its addition can improve the thermal stability and electrochemical activity of the electrolyte, contributing to more efficient energy storage solutions (Liang et al., 2013).

5. Medicinal Chemistry

In medicinal chemistry, derivatives of L-glutamic acid 5-methyl ester have been synthesized for evaluating their inhibitory effects on folate metabolism. This research is pivotal in understanding and developing treatments for diseases like cancer (Piper, Montgomery, Sirotnak, & Chello, 1982).

Safety And Hazards

L-Glutamic acid 5-methyl ester should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided . In case of contact, rinse immediately with plenty of water . If ingested, drink plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-16-2
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046171
Record name (5)-Methyl L-glutamate
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URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid 5-methyl ester

CAS RN

1499-55-4, 25086-16-2
Record name 5-Methyl hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, 5-methyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 5-methyl ester, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
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Record name (5)-methyl L-hydrogen glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646
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Record name Glutamic acid gamma-methyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061715
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
H He, J Qiu, H Huang, Y Guo, S Hu… - Journal of Chemical & …, 2021 - ACS Publications
… mole fraction solubility of l-glutamic acid 5-methyl ester in 12 … the polymorphism of l-glutamic acid 5-methyl ester, and the … fraction solubility of l-glutamic acid 5-methyl ester is positively …
Number of citations: 5 pubs.acs.org
M Tomita, Y Motomura, H Kitahara, Y Yoshiki… - Journal of bioscience …, 1999 - Elsevier
Soy sauce was found to contain promoters of sediment formation at 60C (1, 2), one of which has previously been identified as l-glutamic acid 5-n-butyl ester (3). Isomers and …
Number of citations: 6 www.sciencedirect.com
GF Tamagnone, F De Marchi - Journal of Pharmaceutical …, 1969 - Wiley Online Library
… L-glutamic acid 5-methyl ester with intramolecular displacement of methanol. An analogous cyclization of L-glutamic acid 5-methyl ester … (2) From N-Acetyl-L-glutamic Acid 5-Methyl Ester…
Number of citations: 5 onlinelibrary.wiley.com
J Kümper, J Meyers, R Sebers, N Kurig, R Palkovits - Green Chemistry, 2023 - pubs.rsc.org
… Scheme 2 Conditions of the first experiment on the electro-oxidative decarboxylation of L-glutamic acid 5-methyl ester to CME. The concentration of L-glutamic acid 5-methyl ester was …
Number of citations: 0 pubs.rsc.org
IM Pazos, A Ghosh, MJ Tucker… - Angewandte Chemie …, 2014 - Wiley Online Library
… Herein, we show that the ester carbonyl stretching vibration of two non-natural amino acids, L-aspartic acid 4-methyl ester and L-glutamic acid 5-methyl ester, is a convenient and …
Number of citations: 79 onlinelibrary.wiley.com
JJ Dai, YB Huang, C Fang, QX Guo, Y Fu - ChemSusChem, 2012 - Wiley Online Library
… : The electro-oxidative decarboxylation of L-glutamic acid 5-methyl ester (Glu-Me) was … L-glutamic acid 5-methyl ester (Glu-Me) (2.0 mmol), sodium bromide (3.0 mmol) was placed …
TM Lammens, J Le Nôtre, MCR Franssen… - …, 2011 - Wiley Online Library
Succinonitrile is the precursor of 1,4‐diaminobutane, which is used for the industrial production of polyamides. This paper describes the synthesis of biobased succinonitrile from …
W Shi, Z Wang, L Yang, L Hou, JC Cao - papers.ssrn.com
… properties of D/LGlutamic acid 5-methyl ester in the THz band … thicknesses of D/L-Glutamic acid 5-methyl ester were obtained … of liquid D/LGlutamic acid 5-methyl ester in the THz band …
Number of citations: 0 papers.ssrn.com
T Fukuyama, SC Lin, L Li - Journal of the American Chemical …, 1990 - ACS Publications
… the amides derived from racemic glutamic acid 5-methyl ester exhibited two singlets at 3.33 and 3.41 ppm for the dimethyl acetal, the amide 3 derived from L-glutamic acid 5methyl ester …
Number of citations: 411 pubs.acs.org
C Salvitti, G de Petris, A Troiani… - Journal of the …, 2023 - ACS Publications
… In the case of l-glutamic acid, the CID mass spectrum of the standard l-glutamic acid 5-methyl ester (Figure 2a), corresponding to the amino acid esterified on the side chain COOH group…
Number of citations: 3 pubs.acs.org

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